3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide
Description
The compound 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide (hereafter referred to as the "target compound") is a hybrid molecule featuring a benzenesulfonyl group linked to a propanamide chain, which is further attached to a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety. Its molecular formula is C₁₉H₁₈N₂O₄S₂, with a calculated molecular weight of 402.48 g/mol.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-25-15-9-7-14(8-10-15)17-13-26-19(20-17)21-18(22)11-12-27(23,24)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLIOWBGSPZOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and its biological effects based on various research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Benzenesulfonyl group
- Thiazole ring
- Propanamide moiety
- Methoxyphenyl substituent
These structural components contribute to its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with benzenesulfonyl chloride in the presence of a base. The reaction conditions and specific reagents can vary, but a common method includes using pyridine as a solvent to facilitate the reaction .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with thiazole cores have been shown to inhibit B-RAFV600E kinase, which is implicated in various cancers. These findings suggest that the compound could potentially serve as a lead in developing new anticancer agents .
Table 1: Comparison of Biological Activities of Thiazole Derivatives
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Potential anticancer activity | |
| Dabrafenib (B-RAFV600E inhibitor) | Approved for melanoma treatment | |
| Other thiazole derivatives | Various biological activities |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of specific kinases : The compound may inhibit key signaling pathways involved in cell proliferation.
- Induction of apoptosis : It may promote programmed cell death in cancer cells.
- Interaction with DNA : Some thiazole derivatives have shown the ability to intercalate with DNA, disrupting replication processes.
Case Studies
Several case studies have explored the biological activities of thiazole derivatives:
- In Vitro Studies : Research demonstrated that thiazole derivatives significantly reduced cell viability in various cancer cell lines, indicating their potential as anticancer agents.
- Animal Models : In vivo studies using mouse models showed that certain thiazole compounds led to reduced tumor growth compared to controls.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Variations :
- Sulfonyl Group Modifications :
- The target compound’s benzenesulfonyl group is replaced with a 4-chlorophenylsulfonyl group in the analog from , which may increase electrophilicity but reduce solubility .
- In , a 4-methoxyphenylsulfonyl group is present, suggesting enhanced resonance stabilization compared to the target compound’s simpler benzenesulfonyl group .
- Thiazol Substituents :
- The 4-methoxyphenyl group on the target compound’s thiazol ring is replaced with a pyridinyl group in and a cyclohexyl group in , altering steric and electronic profiles .
- features a chloro-substituted propanamide chain instead of a sulfonyl group, highlighting the impact of backbone modifications on molecular interactions .
Physicochemical Properties :
- Melting points for analogs range from 117–178°C (), with higher values observed for compounds containing rigid heterocycles (e.g., oxadiazole in 8d) .
- The methoxy group in the target compound and may improve membrane permeability due to increased lipophilicity .
Biological Activity: While direct data for the target compound are lacking, reports that methoxyphenylamino derivatives exhibit antioxidant and anticancer activity, with some analogs showing 1.4-fold higher antioxidant activity than ascorbic acid . implies that sulfonyl-containing thiazol derivatives may modulate CB2 receptors, though specific mechanisms remain unconfirmed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
